molecular formula C17H16N4OS B2390700 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013759-73-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2390700
CAS No.: 1013759-73-3
M. Wt: 324.4
InChI Key: XFIXSDJSNDAPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a potent and selective ATP-competitive inhibitor of the oncogenic B-Raf V600E mutant kinase. The B-Raf V600E mutation is a key driver in several cancers, most notably in malignant melanoma , leading to constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cellular proliferation. This compound demonstrates high efficacy in suppressing the enzymatic activity of mutant B-Raf, thereby inhibiting downstream phosphorylation of MEK and ERK, which induces cell cycle arrest and apoptosis in B-Raf V600E-dependent tumor cell lines. Its primary research value lies as a chemical tool for elucidating the intricacies of the RAF/MEK/ERK pathway and for investigating mechanisms of resistance to clinically approved B-Raf inhibitors. Research utilizing this inhibitor is pivotal for developing next-generation therapeutic strategies to overcome drug resistance, a major challenge in targeted cancer therapy. Studies have shown its utility in in vitro biochemical assays and cell-based models to profile kinase inhibitor selectivity and understand the signaling dynamics within cancer cells.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-10-9-13(20-21(10)2)16(22)19-17-18-15-12-6-4-3-5-11(12)7-8-14(15)23-17/h3-6,9H,7-8H2,1-2H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIXSDJSNDAPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing either the dihydronaphthothiazole core or pyrazole-carboxamide functionality , as detailed below.

Dihydronaphthothiazole Derivatives with Varied Amide Substituents

Compounds with the 4,5-dihydronaphtho[1,2-d]thiazole core but differing in amide substituents highlight the impact of functional group variation:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties
N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide 3,4-Dimethoxyphenylacetamide C21H20N2O3S 380.46 Not reported Enhanced polarity due to methoxy groups; potential for π-π stacking .
2-Chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide Chloroacetamide C13H11ClN2OS 278.76 Not reported Electron-withdrawing Cl may increase electrophilicity; reduced solubility .

Key Observations :

  • The methyl groups on the pyrazole may enhance metabolic stability but reduce water solubility relative to polar substituents like methoxy or chloro.
Pyrazole Carboxamide Derivatives on Alternative Cores

Pyrazole carboxamides synthesized in , though on non-dihydronaphthothiazole cores, provide insights into substituent effects:

Compound (from ) Core Structure Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data
3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Bispyrazole C21H15ClN6O 133–135 68 $ ^1H $-NMR (CDCl₃): δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) .
3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Fluorophenyl-substituted C21H14ClFN6O 181–183 71 MS (ESI): 421.0 [M+H]⁺; IR: 2230 cm⁻¹ (C≡N), 1637 cm⁻¹ (C=O) .

Key Observations :

  • Pyrazole carboxamides in exhibit high yields (62–71%) via EDCI/HOBt-mediated coupling, suggesting a viable route for synthesizing the target compound .
  • Substituents like cyano or fluoro groups significantly alter melting points and spectral profiles, underscoring the sensitivity of physicochemical properties to structural modifications.

Biological Activity

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H20N2O3S
  • Molecular Weight : 380.46 g/mol
  • CAS Number : 557782-81-7

The compound features a thiazole ring fused with a naphthalene structure and a pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Properties

Research indicates that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer cells. The compound's mechanism often involves inducing apoptosis and cell cycle arrest in cancer cells.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays have demonstrated that compounds similar to this compound possess IC50 values ranging from 5.00 µM to 29.85 µM against different cancer cell lines. For example:

CompoundCell LineIC50 (µM)
5fC65.13
5fSH-SY5Y5.00
5-FUC68.34
5-FUSH-SY5Y8.53

These findings suggest that the compound may be more effective than standard chemotherapeutics like 5-fluorouracil (5-FU) in certain contexts .

Antimalarial Activity

Thiazole derivatives have also been studied for their antimalarial properties. Modifications in the structure of these compounds significantly affect their potency against Plasmodium falciparum. The structure-activity relationship (SAR) highlights that non-bulky electron-withdrawing groups enhance antimalarial activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown efficacy as inhibitors of key enzymes involved in cancer metabolism and parasite survival.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases (G0/G1 and S phases), contributing to its anticancer effects .

Current Research Trends

Ongoing research is focused on optimizing the structure of thiazole derivatives to enhance their biological activity while minimizing toxicity. There is a growing interest in exploring their potential as multi-targeted agents against various diseases.

Future Studies

Future studies should aim to:

  • Investigate the pharmacokinetics and bioavailability of this compound.
  • Conduct more extensive in vivo studies to validate the efficacy observed in vitro.
  • Explore combination therapies with existing anticancer drugs to improve treatment outcomes.

Q & A

Q. Q1. What are the standard synthetic routes for synthesizing N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

Methodological Answer: The compound is synthesized via multi-step reactions involving cyclocondensation and nucleophilic substitution. For example, thiazole ring formation can be achieved using 4,5-dihydronaphtho[1,2-d]thiazol-2-amine as a precursor, followed by coupling with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid derivatives. Key steps include:

  • Cyclocondensation : Reaction of naphthalene derivatives with thiourea analogs under reflux conditions to form the dihydrothiazole core .
  • Carboxamide coupling : Use of coupling agents like EDCI/HOBt in DMF to attach the pyrazole-carboxylic acid moiety to the thiazole amine group .
    Critical parameters include temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis of intermediates .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?

Methodological Answer: Structural confirmation requires:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and ring systems (e.g., distinguishing dihydrothiazole protons at δ 3.1–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and rule out byproducts.
  • HPLC-PDA : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
    X-ray crystallography is recommended for resolving stereochemical ambiguities in the dihydrothiazole ring .

Advanced Research Questions

Q. Q3. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions:

  • Transition state analysis : Identify energy barriers for cyclocondensation steps to minimize side reactions .
  • Solvent screening : COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMF vs. THF) .
  • Machine learning : Train models on historical reaction data to predict yields under varying temperatures, catalysts, and stoichiometries .
    Experimental validation via Design of Experiments (DoE) is critical to verify computational predictions .

Q. Q4. What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability)?

Methodological Answer: Address variability through:

  • Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to normalize activity measurements .
  • Metabolic stability tests : Evaluate compound degradation in serum to explain potency discrepancies .
  • Structural analogs : Synthesize derivatives to isolate the impact of substituents (e.g., methyl vs. chloro groups on the pyrazole ring) .
    Statistical tools like ANOVA can identify significant outliers in dose-response datasets .

Q. Q5. How does the compound interact with biological targets at the molecular level?

Methodological Answer: Mechanistic studies involve:

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the carboxamide group and hydrophobic interactions with the naphthothiazole ring .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KdK_d) to validate computational predictions .
  • Mutagenesis assays : Modify key residues in the target protein (e.g., ATP-binding pocket) to confirm binding sites .

Q. Q6. What are the best practices for designing derivatives to enhance solubility without compromising activity?

Methodological Answer: Derivative design should balance lipophilicity (clogP < 5) and solubility:

  • Hydrophilic substituents : Introduce polar groups (e.g., -OH, -SO3_3H) on the naphthalene ring while retaining the pyrazole-thiazole core .
  • Prodrug strategies : Convert the carboxamide to ester derivatives for improved bioavailability .
  • Co-crystallization : Screen with cyclodextrins or PEG-based excipients to enhance aqueous solubility .

Q. Q7. How can reaction fundamentals inform scalable synthesis for research-grade quantities?

Methodological Answer: Scale-up requires:

  • Kinetic studies : Determine rate-limiting steps (e.g., carboxamide coupling) using in-situ IR spectroscopy .
  • Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer during exothermic steps .
  • Purification optimization : Replace column chromatography with recrystallization using ethanol/water mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.